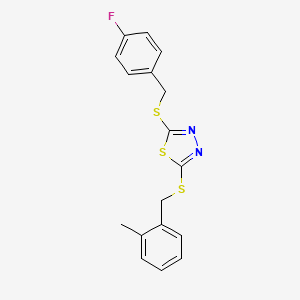

2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of fluorobenzyl and methylbenzyl groups attached to the thiadiazole ring through sulfur atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride and 2-methylbenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification of the final product is achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.

Substitution: Amines, thiols; reaction temperature25-80°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or thiol-substituted derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

Medicine: Research has indicated that the compound may possess anticancer properties, making it a candidate for the development of new chemotherapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

- 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

- 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both fluorobenzyl and methylbenzyl groups attached to the thiadiazole ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, as well as improved stability and solubility in different solvents.

Activité Biologique

The compound 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Structural Overview

The structure of this compound consists of a thiadiazole ring substituted with two thioether groups. The presence of fluorine and methyl groups may influence its biological properties by modulating lipophilicity and electronic characteristics.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant inhibitory effects against a variety of bacterial strains. For instance:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

A study highlighted that derivatives of thiadiazoles showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against several strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2a | Staphylococcus aureus | 25 |

| 2b | Escherichia coli | 30 |

| 2c | Pseudomonas aeruginosa | 15 |

Anticancer Activity

The anticancer potential of thiadiazoles has been demonstrated through various studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been attributed to its interaction with cellular targets involved in growth signaling pathways.

For example, a recent study showed that derivatives similar to the target compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 10.0 |

| A549 | 15.0 |

The biological activity of thiadiazoles is often linked to their ability to interact with DNA and inhibit key enzymes involved in cellular processes. For instance, studies using UV-vis spectroscopy have shown that these compounds can intercalate with calf thymus DNA (CT-DNA), suggesting potential mechanisms for their anticancer effects .

Case Studies

- Antimicrobial Study : A group synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the benzyl positions significantly enhanced antibacterial potency .

- Anticancer Evaluation : In a study aimed at assessing the cytotoxic effects of thiadiazole derivatives on different cancer cell lines, it was found that certain substitutions led to increased apoptosis in MCF-7 cells compared to standard chemotherapeutics .

Propriétés

Numéro CAS |

477333-50-9 |

|---|---|

Formule moléculaire |

C17H15FN2S3 |

Poids moléculaire |

362.5 g/mol |

Nom IUPAC |

2-[(4-fluorophenyl)methylsulfanyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C17H15FN2S3/c1-12-4-2-3-5-14(12)11-22-17-20-19-16(23-17)21-10-13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3 |

Clé InChI |

NRGKTVPTHGSIQJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.